molecular formula C9H11N5 B13092194 N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide

N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide

Cat. No.: B13092194
M. Wt: 189.22 g/mol
InChI Key: RUIOKGOOKPIWDF-UHFFFAOYSA-N
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Description

N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both cyano and acetimidamide functional groups in the molecule makes it a versatile intermediate for the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide typically involves the reaction of 5-methylpyrazin-2-ylmethylamine with cyanoacetic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be performed in a solvent like ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. The choice of raw materials and reaction conditions is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, amines, and nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acetimidamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-N-phenylacetamide
  • N-Cyano-N-(2-pyridyl)acetamide
  • N-Cyano-N-(benzothiazol-2-yl)acetamide

Uniqueness

N-Cyano-N-((5-methylpyrazin-2-yl)methyl)acetimidamide is unique due to the presence of the 5-methylpyrazin-2-yl group, which imparts specific electronic and steric properties to the molecule. This makes it a valuable intermediate for the synthesis of compounds with unique biological and chemical properties .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

N-cyano-N-[(5-methylpyrazin-2-yl)methyl]ethanimidamide

InChI

InChI=1S/C9H11N5/c1-7-3-13-9(4-12-7)5-14(6-10)8(2)11/h3-4,11H,5H2,1-2H3

InChI Key

RUIOKGOOKPIWDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CN(C#N)C(=N)C

Origin of Product

United States

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